molecular formula C17H15N3O3S B2935850 N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide CAS No. 31739-64-7

N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide

Cat. No.: B2935850
CAS No.: 31739-64-7
M. Wt: 341.39
InChI Key: SZZWDRIFHODKBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide typically involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with benzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide: Similar structure but lacks the sulfonohydrazide group.

    4-methyl-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide: Contains a methyl group on the benzene ring.

Uniqueness

N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is unique due to the presence of both the pyrrole ring and the benzenesulfonohydrazide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-17(18-19-24(22,23)14-8-2-1-3-9-14)15-10-4-5-11-16(15)20-12-6-7-13-20/h1-13,19H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZWDRIFHODKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333042
Record name N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31739-64-7
Record name N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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